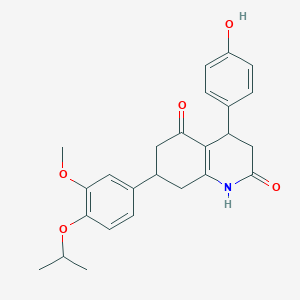

![molecular formula C13H14N8OS B5560292 1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)

1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is part of a broader class of molecules that have garnered interest due to their diverse biological activities and potential applications in medicinal chemistry. Its structure is characterized by the presence of a 1,2,3-triazole ring, which is a common motif in drug design due to its mimicry of the peptide bond and its metabolic stability.

Synthesis Analysis

The synthesis of related structures often involves multi-step reactions starting from simple precursors such as 4-amino-1,2,3-triazole-5-carboxamide derivatives. These are then reacted with various reagents to introduce the pyrimidinyl, thiazolyl, and other functional groups through processes such as alkylation, amidation, and cyclization (Albert & Taguchi, 1972; Chattopadhyay et al., 2010).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the strategic positioning of nitrogen and sulfur atoms within the heterocyclic frameworks, which significantly impacts their chemical reactivity and interaction with biological targets. Advanced techniques like X-ray crystallography, NMR, and computational modeling are pivotal in elucidating these structures and understanding their conformational preferences.

Chemical Reactions and Properties

Compounds within this class can undergo a variety of chemical reactions, including nucleophilic substitution and cyclization, to yield derivatives with varying functional groups. These reactions are influenced by the electron-rich nature of the triazole ring and the adjacent nitrogen-containing heterocycles (Sekhar et al., 2018).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the compound's application in synthesis and drug formulation. These properties are determined by the compound's molecular structure, particularly the presence and position of functional groups capable of forming hydrogen bonds and other intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and stability under various conditions, are defined by the heterocyclic rings and substituents present in the molecule. The triazole ring, for instance, imparts notable stability towards hydrolysis and oxidation, making these compounds suitable for biological applications (Wang et al., 2014).

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds structurally related to "1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide" have been synthesized and evaluated for their biological activities. For instance, novel pyrazolopyrimidines derivatives exhibited anticancer and anti-5-lipoxygenase agents, indicating potential therapeutic applications in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activities

Several studies have explored the antimicrobial potential of compounds related to the given chemical structure. New amino acids and peptides containing thiazole and oxazole moieties showed moderate antibacterial activity in vitro against various bacteria, fungi, and yeast, indicating their potential as antimicrobial agents (Stanchev et al., 1999).

Anti-Inflammatory and Analgesic Agents

Research has also delved into the anti-inflammatory and analgesic potentials of related compounds. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant anti-inflammatory and analgesic activities, highlighting their therapeutic relevance (Abu‐Hashem et al., 2020).

Antiviral Activities

Benzamide-based 5-aminopyrazoles and their fused heterocycles, synthesized through novel routes, exhibited significant antiviral activities against bird flu influenza (H5N1), suggesting potential applications in antiviral therapy (Hebishy et al., 2020).

properties

IUPAC Name |

1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N8OS/c14-2-5-21-7-10(19-20-21)12(22)17-6-9-8-23-13(18-9)11-15-3-1-4-16-11/h1,3-4,7-8H,2,5-6,14H2,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDIBHUAXUYKYGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)C2=NC(=CS2)CNC(=O)C3=CN(N=N3)CCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5560215.png)

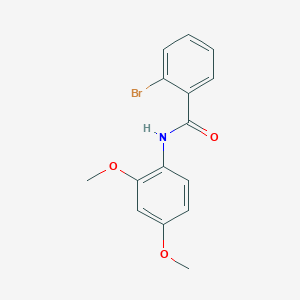

![4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5560227.png)

![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)

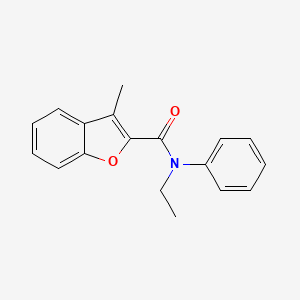

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![1-(1-{1-[3-(3-pyridazinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B5560273.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)

![(4aS*,8aR*)-2-[(2-methylimidazo[1,2-a]pyridin-6-yl)carbonyl]decahydroisoquinoline](/img/structure/B5560294.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)